N-phenacyl-2-phenylacetamide N-phenacyl-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 58294-84-1
VCID: VC5860394
InChI: InChI=1S/C16H15NO2/c18-15(14-9-5-2-6-10-14)12-17-16(19)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19)
SMILES: C1=CC=C(C=C1)CC(=O)NCC(=O)C2=CC=CC=C2
Molecular Formula: C16H15NO2
Molecular Weight: 253.301

N-phenacyl-2-phenylacetamide

CAS No.: 58294-84-1

Cat. No.: VC5860394

Molecular Formula: C16H15NO2

Molecular Weight: 253.301

* For research use only. Not for human or veterinary use.

N-phenacyl-2-phenylacetamide - 58294-84-1

Specification

CAS No. 58294-84-1
Molecular Formula C16H15NO2
Molecular Weight 253.301
IUPAC Name N-phenacyl-2-phenylacetamide
Standard InChI InChI=1S/C16H15NO2/c18-15(14-9-5-2-6-10-14)12-17-16(19)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19)
Standard InChI Key DJEBTLRMBZNIIF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NCC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

N-Phenacyl-2-phenylacetamide (systematic IUPAC name: N-(2-oxo-2-phenylethyl)-2-phenylacetamide) has a molecular formula of C₁₆H₁₅NO₂ and a molecular weight of 253.30 g/mol. Its structure consists of a phenylacetamide core (C₆H₅CH₂CONH-) modified by a phenacyl substituent (-COC₆H₅) at the amide nitrogen (Figure 1). This dual aromatic system contributes to its potential as a bioactive molecule, as evidenced by studies on similar compounds .

Physicochemical Properties

While experimental data for N-phenacyl-2-phenylacetamide are sparse, analogs such as 2-phenylacetamide (melting point: 156°C, boiling point: 280–290°C) and N-benzyl-2-phenylacetamide (molecular weight: 225.28 g/mol) suggest the following inferred properties:

PropertyValue/Description
Melting Point~150–160°C (estimated)
Boiling Point~300–310°C (dec.)
SolubilitySoluble in polar organic solvents (e.g., methanol, DMSO)
Density1.10–1.20 g/cm³ (estimated)
pKa~16.2 (amide proton)

The phenacyl group introduces additional steric bulk and electron-withdrawing effects, which may influence reactivity and binding interactions in biological systems .

Synthesis and Derivatization Strategies

Key Synthetic Routes

The synthesis of N-phenacyl-2-phenylacetamide can be inferred from methods used for analogous phenylacetamides. A two-step protocol is commonly employed:

  • Formation of 2-Chloro-N-phenylacetamide:
    Reaction of aniline with chloroacetyl chloride in the presence of a base (e.g., NaOH) yields 2-chloro-N-phenylacetamide . This intermediate serves as a precursor for nucleophilic substitution.

  • Phenacyl Group Introduction:
    Substitution of the chlorine atom with a phenacyl moiety (e.g., using phenacyl bromide or a phenacylamine derivative) under reflux conditions in acetonitrile or dichloromethane . Catalytic agents such as potassium iodide and bases (e.g., K₂CO₃) facilitate the reaction, with typical yields of 60–75% after purification by recrystallization .

Structural Modifications

Modifying the phenacyl or phenyl groups can enhance biological activity. For example:

  • Electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring improve cytotoxicity in cancer cell lines .

  • Bulkier substituents on the phenacyl moiety may increase receptor binding affinity in neurological targets .

Industrial and Research Applications

Pharmaceutical Intermediates

N-Phenacyl-2-phenylacetamide may function as a building block for:

  • Anticonvulsants: Structural analogs of phenobarbital .

  • Antibiotics: Modifications to the acetamide side chain could enhance β-lactam stability .

Material Science

The compound’s aromaticity and amide linkage make it suitable for:

  • Polymer crosslinking: Enhancing thermal stability in resins .

  • Coating additives: Improving adhesion and flexibility in paints .

Future Directions and Research Gaps

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Target Identification: Screen against kinase or GPCR libraries to identify molecular targets.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity.

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